N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide
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Description
N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Regioselective Ortho-Acetoxylation/Methoxylation : A study highlights a regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides via C–H activation, which is closely related to the synthesis pathways of compounds like N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide. This process underscores the importance of palladium catalysis in achieving high yields of acetoxybenzamides, crucial for further derivatization and application in pharmaceutical synthesis (Reddy et al., 2011).
Polymer Chemistry and Material Science
- Photopolymerization Initiators : Another research avenue involves the use of chromophore-bearing compounds as photoinitiators for photopolymerization processes. Such compounds, when irradiated with UV light, decompose to generate radicals that initiate polymerization. This mechanism has been demonstrated with a compound bearing a chromophore group directly linked to the aminoxyl function, showcasing the potential of this compound derivatives in developing new photopolymerization technologies (Guillaneuf et al., 2010).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Coumarin derivatives, similar to this compound, have been synthesized and shown to exhibit significant antimicrobial activity. For instance, coumarinyl Schiff base derivatives have demonstrated potential inhibition against various bacterial strains, indicating the relevance of these compounds in developing new antimicrobial agents (Mishra et al., 2014).
- Antioxidant Properties : The antioxidant activity of acetyl salicylic acid derivatives, including those structurally related to this compound, has been investigated. These studies have utilized DPPH spectrometric assays and cyclic voltammetry to demonstrate the compounds' efficacy in impeding oxidative stress, suggesting their potential use in preventing diseases associated with oxidative damage (Poojari et al., 2016).
properties
IUPAC Name |
N-(2-acetylphenyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-15(28)20-6-4-5-7-22(20)27-26(30)17-8-10-18(11-9-17)33-25-16(2)32-23-14-19(31-3)12-13-21(23)24(25)29/h4-14H,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVMTMOZCAINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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